Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate

Description

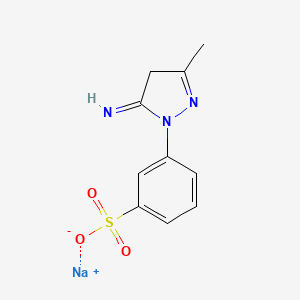

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate (CAS: 268-387-0; EINECS: 287-613-9) is a sulfonated aromatic compound featuring a pyrazole-derived substituent at the meta position of the benzene ring. The pyrazol-1-yl moiety contains a 4,5-dihydro-5-imino group and a methyl substituent at position 3, conferring unique electronic and steric properties.

Properties

CAS No. |

83949-49-9 |

|---|---|

Molecular Formula |

C10H10N3NaO3S |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

sodium;3-(5-imino-3-methyl-4H-pyrazol-1-yl)benzenesulfonate |

InChI |

InChI=1S/C10H11N3O3S.Na/c1-7-5-10(11)13(12-7)8-3-2-4-9(6-8)17(14,15)16;/h2-4,6,11H,5H2,1H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

CUZFQBAENHLIPH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=N)C1)C2=CC(=CC=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced pyrazole derivatives.

Scientific Research Applications

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Pyrazole Derivatives with Sulfonate/Sulfonamide Groups

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide Structure: Differs by replacing the sodium sulfonate group with a sulfonamide (-SO₂NH₂) and substituting the imino group with a ketone (5-oxo). Properties: The sulfonamide group reduces water solubility compared to the sodium sulfonate derivative.

1-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

- Structure : Features a benzenesulfonyl group instead of sodium sulfonate and incorporates bromophenyl and methylphenyl substituents.

- Applications : Bromophenyl groups increase molecular weight and hydrophobicity, likely influencing binding affinity in pharmaceutical intermediates .

Positional and Substituent Isomerism

A. Sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

- Structure : A positional isomer with a para-substituted azo (-N=N-) linkage and additional toluenesulfonamide groups.

- Applications: The azo group broadens absorption spectra, making it suitable for dye applications (e.g., hair dyes) compared to the imino-substituted target compound .

B. 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Physicochemical and Functional Comparisons

Biological Activity

Sodium m-(4,5-dihydro-5-imino-3-methyl-1H-pyrazol-1-yl)benzenesulphonate is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₀H₁₀N₃NaO₃S

Molecular Weight: 275.26 g/mol

CAS Number: 83949-49-9

EINECS Number: 281-410-9

The compound features a pyrazole ring, which is known for its pharmacological properties, including anti-inflammatory and anti-cancer activities. The sulfonate group enhances solubility in biological systems, facilitating its interaction with target molecules.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been studied for its potential as an acetyl-CoA carboxylase (ACC) inhibitor, which is crucial in fatty acid metabolism and energy regulation. Inhibition of ACC can lead to reduced lipid synthesis and has implications in treating obesity and related metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| HepG2 | 15 | Reduced proliferation |

| LNCaP | 20 | Induced apoptosis |

| MCF7 | 18 | Cell cycle arrest |

These findings suggest that the compound may have potential as an anti-cancer agent by targeting metabolic pathways essential for cancer cell survival .

In Vivo Studies

In vivo studies have further supported the compound's efficacy. In animal models, treatment with this compound resulted in:

- Reduced body weight gain in high-fat diet-induced obesity models.

- Lowered serum triglyceride levels , indicating improved lipid metabolism.

These results highlight the compound's potential role in managing obesity and metabolic syndrome .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on LNCaP prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death as a therapeutic strategy against prostate cancer.

Case Study 2: Metabolic Regulation

In a separate study focusing on metabolic disorders, the compound was administered to mice on a high-fat diet. Results indicated a significant reduction in body weight and fat mass compared to control groups. This effect was attributed to the inhibition of ACC, leading to decreased fatty acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.